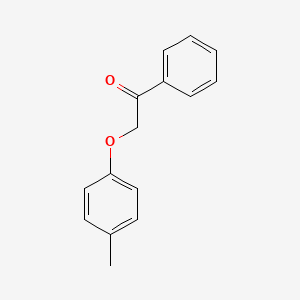
1,2,3,4,5-Pentachloro-5-ethylcyclopentadiene
Vue d'ensemble
Description
1,2,3,4,5-Pentachloro-5-ethylcyclopentadiene is a chlorinated derivative of cyclopentadiene. It is a pale-yellow oil with the molecular formula C7H5Cl5 and a molecular weight of 266.3796 . This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentachloro-5-ethylcyclopentadiene involves the alkylation of hexachlorocyclopentadiene with triethyl phosphite. The process is carried out in a three-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and air condenser. The reaction mixture is maintained at a temperature between 0° and 10°C during the addition of hexachlorocyclopentadiene to the triethyl phosphite solution. After the addition is complete, the mixture is allowed to warm to room temperature, followed by steam distillation to isolate the product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,5-Pentachloro-5-ethylcyclopentadiene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction can lead to the formation of less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amine derivatives, while oxidation can produce various oxygenated compounds.
Applications De Recherche Scientifique
1,2,3,4,5-Pentachloro-5-ethylcyclopentadiene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2,3,4,5-Pentachloro-5-ethylcyclopentadiene involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexachlorocyclopentadiene: A precursor in the synthesis of 1,2,3,4,5-Pentachloro-5-ethylcyclopentadiene.
Pentachlorocyclopentadiene: Another chlorinated derivative with similar properties.
Ethylcyclopentadiene: A non-chlorinated analog with different reactivity.
Uniqueness
This compound is unique due to the presence of both ethyl and multiple chlorine substituents, which confer distinct chemical properties and reactivity compared to its analogs. This makes it valuable for specific applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C7H5Cl5 |
|---|---|
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
1,2,3,4,5-pentachloro-5-ethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C7H5Cl5/c1-2-7(12)5(10)3(8)4(9)6(7)11/h2H2,1H3 |
Clé InChI |
VUSBWOJGUYDBOG-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-Butyl 4-({[(3-isopropyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)carbonyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B8306051.png)





![2-Benzo[b]thiophen-7-yl-phenol](/img/structure/B8306099.png)


![[2-(2-Chloro-benzyloxy)-ethyl]-(trans-4-methyl-cyclohexyl)-amine](/img/structure/B8306119.png)

![4-Chloro-2-[(pyridin-4-ylmethyl)-amino]-thiazole-5-carbaldehyde](/img/structure/B8306125.png)


